molecular formula C9H10BrFO B15313702 2-(2-Bromo-3-fluorophenyl)propan-2-ol

2-(2-Bromo-3-fluorophenyl)propan-2-ol

Cat. No.: B15313702
M. Wt: 233.08 g/mol
InChI Key: QZAMVPHOWZYZLV-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-fluorophenyl)propan-2-ol is a tertiary alcohol featuring a bromo and fluoro substituent on the ortho and meta positions of its phenyl ring, respectively. Tertiary alcohols like this often exhibit distinct reactivity due to steric hindrance and electronic effects from halogen substituents.

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

2-(2-bromo-3-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrFO/c1-9(2,12)6-4-3-5-7(11)8(6)10/h3-5,12H,1-2H3

InChI Key

QZAMVPHOWZYZLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=CC=C1)F)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-fluorophenyl)propan-2-ol typically involves the reduction of 4-bromo-3-fluorobenzaldehyde. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF) .

Industrial Production Methods

In industrial settings, the production of 2-(2-Bromo-3-fluorophenyl)propan-2-ol may involve more scalable methods, such as catalytic hydrogenation or other efficient reduction techniques. The choice of method depends on factors like cost, yield, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromo-3-fluorophenyl)propan-2-ol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-(2-Bromo-3-fluorophenyl)propan-2-ol exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

2-(2,3-Difluorophenyl)propan-2-ol (1a)
  • Structure : Differs by replacing bromine with a second fluorine at the ortho position.
  • Synthesis : Produced via lithiation of fluorinated benzenes using BuLi/THF/hexane at -78°C, yielding a bromine-free product .
2-(6-Bromo-2,3-difluorophenyl)propan-2-ol (6)
  • Structure : Bromine at the para position and fluorines at ortho/meta positions.
  • Synthesis : Forms a 1:5 molar ratio with 1a under similar conditions, indicating substituent positioning influences reaction pathways .
  • Applications : Bromine’s para placement may enhance binding to aromatic receptors in pharmaceutical contexts.
2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol
  • Structure : Adds a methyl group at the meta position (CAS: 1437780-04-5).
  • Properties: Molecular weight 247.1 (C10H12BrFO).
3-(2-Bromo-6-fluorophenyl)propan-1-ol
  • Structure : Primary alcohol (propan-1-ol) with bromo and fluoro substituents (CAS: 11973637).
  • Reactivity : The primary hydroxyl group is more reactive in esterification or oxidation reactions compared to tertiary alcohols .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight CAS Number Key Features
2-(2-Bromo-3-fluorophenyl)propan-2-ol C9H9BrFO ~241.08 (inferred) Not provided Tertiary alcohol, Br/F ortho/meta
2-(6-Bromo-2-fluoro-3-methylphenyl)propan-2-ol C10H12BrFO 247.1 1437780-04-5 Methyl group enhances lipophilicity
3-(2-Bromo-4-fluorophenyl)propan-1-ol C9H10BrFO ~233.08 404575-32-2 Primary alcohol, Br/F para/meta
2-(2,3-Difluorophenyl)propan-2-ol C9H9F2O ~174.16 Not provided Dual fluorine substituents

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